molecular formula C11H7BrF2N2O2 B2556663 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 2174001-86-4

1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2556663
CAS No.: 2174001-86-4
M. Wt: 317.09
InChI Key: CBDDDUYQHQOMMO-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes a bromine atom, two fluorine atoms, and a pyrazole ring

Preparation Methods

The synthesis of 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 3-bromo-2,6-difluorophenyl precursor. This precursor can be synthesized through various methods, including the bromination of 2,6-difluorophenyl compounds. The subsequent steps involve the formation of the pyrazole ring and the introduction of the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biological assays to study its effects on various biological systems.

    Industry: The compound can be used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the pyrazole ring, contribute to its unique chemical properties, which can affect its binding affinity and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Bromo-2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    3-Bromo-2,6-difluorophenylboronic acid: This compound shares the bromine and fluorine substituents but differs in the presence of the boronic acid group.

    3-Bromo-2,6-difluorophenylmethanol: This compound has a similar structure but includes a methanol group instead of the pyrazole ring and carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromo-2,6-difluorophenyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2N2O2/c1-5-4-8(11(17)18)15-16(5)10-7(13)3-2-6(12)9(10)14/h2-4H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDDDUYQHQOMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2F)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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